Product packaging for taurodeoxycholic acid, sodium salt(Cat. No.:CAS No. 207737-97-1)

taurodeoxycholic acid, sodium salt

Cat. No.: B600172
CAS No.: 207737-97-1
M. Wt: 521.7 g/mol
InChI Key: YXHRQQJFKOHLAP-UHFFFAOYSA-M
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Description

Sodium taurodeoxycholate hydrate is a cholanoid. It is functionally related to a taurodeoxycholic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44NNaO6S B600172 taurodeoxycholic acid, sodium salt CAS No. 207737-97-1

Properties

IUPAC Name

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHRQQJFKOHLAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180-95-6, 207737-97-1
Record name Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate
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Record name Taurodeoxycholic acid, sodium salt
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Classification and Biological Origin of Conjugated Bile Acids

Bile acids are steroidal molecules derived from cholesterol in the liver. creative-proteomics.com They are broadly classified into primary and secondary bile acids. Primary bile acids, namely cholic acid and chenodeoxycholic acid in humans, are synthesized directly from cholesterol in hepatocytes. wikipedia.orgfrontiersin.org This multi-step enzymatic process is a major pathway for cholesterol catabolism. wikipedia.org

Before secretion into the bile, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933), forming conjugated bile acids or bile salts. wikipedia.orgelsevier.es This conjugation process, which involves the formation of an amide bond, significantly increases their water solubility, a critical property for their function in the aqueous environment of the small intestine. creative-proteomics.comphysiology.org The ratio of glycine to taurine conjugation is approximately 3:1 in humans. elsevier.es

Sodium taurodeoxycholate (B1243834) hydrate (B1144303) is a conjugated secondary bile acid. Its journey begins with cholic acid, a primary bile acid. In the intestine, gut bacteria metabolize cholic acid by removing a hydroxyl group at the 7-alpha position, a process called dehydroxylation, to form deoxycholic acid, a secondary bile acid. wikipedia.orgfrontiersin.org This deoxycholic acid is then absorbed from the intestine and transported back to the liver, where it is conjugated with taurine to form taurodeoxycholic acid. medchemexpress.com The "sodium" and "hydrate" components of its name refer to the sodium salt form and the associated water molecule, respectively. nih.gov

CategoryExampleOrigin
Primary Bile AcidCholic AcidSynthesized in the liver from cholesterol
Primary Bile AcidChenodeoxycholic AcidSynthesized in the liver from cholesterol
Secondary Bile AcidDeoxycholic AcidFormed from cholic acid by gut bacteria
Secondary Bile AcidLithocholic AcidFormed from chenodeoxycholic acid by gut bacteria
Conjugated Primary Bile AcidGlycocholic AcidCholic acid conjugated with glycine in the liver
Conjugated Primary Bile AcidTaurocholic AcidCholic acid conjugated with taurine in the liver
Conjugated Secondary Bile AcidSodium TaurodeoxycholateDeoxycholic acid conjugated with taurine in the liver

Role of Bile Acid Derivatives in Biological Systems: a Research Perspective

The significance of bile acid derivatives, including sodium taurodeoxycholate (B1243834), extends far beyond their classical role in digestion. From a research standpoint, these molecules are investigated for their multifaceted involvement in various biological systems.

One of their most well-understood functions is their role as biological detergents in the digestion and absorption of dietary fats and fat-soluble vitamins. creative-proteomics.comcore.ac.uk Their amphipathic nature, possessing both hydrophobic (fat-soluble) and hydrophilic (water-soluble) regions, allows them to emulsify large fat globules into smaller micelles. wikipedia.org This process dramatically increases the surface area for enzymatic digestion by lipases. creative-proteomics.com Research in this area often utilizes bile acid derivatives to study the mechanisms of lipid absorption and the formation of mixed micelles. nih.gov

Beyond digestion, bile acids are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes. frontiersin.orgnih.gov They activate specific nuclear receptors, such as the farnesoid X receptor (FXR), and cell surface receptors like the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). elsevier.esfrontiersin.org Activation of these receptors influences gene expression related to glucose homeostasis, lipid metabolism, and energy expenditure. nih.govnih.gov Researchers use specific bile acid derivatives, including taurodeoxycholic acid, to probe these signaling pathways and understand their role in metabolic diseases. For instance, taurodeoxycholic acid has been shown to be an agonist for TGR5. medchemexpress.com

Furthermore, bile acid derivatives are being explored for their potential in drug delivery systems. tandfonline.comulusofona.pt Their ability to form micelles and enhance the solubility of poorly water-soluble compounds makes them attractive for improving the oral absorption and bioavailability of certain drugs. tandfonline.com Research is ongoing to develop bile acid-based nanoparticles and drug conjugates for targeted drug delivery. tandfonline.comulusofona.pt

Historical Context of Sodium Taurodeoxycholate Hydrate in Biochemical Investigations

The study of bile acids has a long history, with early investigations focusing on their role in fat digestion. core.ac.uk The concept of bile salts acting as digestive surfactants was established by physiologists over half a century ago. physiology.org The synthesis of conjugated bile acids, such as glycocholic acid, was reported in the scientific literature as early as the 1930s, laying the groundwork for further biochemical studies. acs.org

Sodium taurodeoxycholate (B1243834), as a specific entity, has been utilized in biochemical research for decades, primarily as a detergent for solubilizing membrane proteins. chemicalbook.com Its ability to disrupt lipid-protein and lipid-lipid interactions in a controlled manner makes it an invaluable tool for isolating and studying proteins embedded within cellular membranes. medchemexpress.comchemicalbook.com For example, it has been used for the isolation of inner mitochondrial membrane proteins. medchemexpress.comkrackeler.com

More recent historical research has focused on its specific interactions and signaling properties. Studies have investigated the interaction of sodium taurodeoxycholate with proteins like human serum albumin, providing insights into its binding characteristics and the stabilization of protein structures. researchgate.net The use of sodium taurodeoxycholate in studies assessing the effects of bile salts on lipid bilayer membranes and investigating polymorphic behavior in protein-surfactant mixtures highlights its continued importance in biophysical and biochemical research. chemicalbook.comtargetmol.com

Current Research Landscape and Unexplored Avenues for Sodium Taurodeoxycholate Hydrate Studies

Self-Assembly Mechanisms of Sodium Taurodeoxycholate Hydrate

The aggregation of sodium taurodeoxycholate (TDC) molecules in water is a spontaneous process driven by the need to minimize the unfavorable interactions between their hydrophobic regions and the surrounding water molecules. This self-assembly leads to the formation of micelles, which are critical for its physiological and chemical functions.

Unlike conventional surfactants with distinct head and tail groups, bile salts like sodium taurodeoxycholate possess a rigid steroid nucleus. This structure features a hydrophobic face (the β-face) and a hydrophilic face (the α-face), where hydroxyl groups and the taurine (B1682933) conjugate are located. aip.org This unique "facial amphiphilicity" results in aggregation properties that differ substantially from those of classical detergents. aip.org

Two primary models have been proposed to describe the self-organization process of bile salts:

Stepwise Aggregation (Primary-Secondary Micelle Model): This is the most widely accepted model. rsc.org It posits a two-step mechanism where small, initial aggregates known as primary micelles form first. whiterose.ac.uk These primary micelles then associate with each other at higher concentrations to form larger, more complex structures called secondary micelles. rsc.orgwhiterose.ac.uk The initial formation of primary micelles is primarily driven by "back-to-back" hydrophobic interactions, where the non-polar steroid skeletons of the molecules associate to shield themselves from water. researchgate.net The subsequent formation of secondary micelles is thought to be stabilized by intermolecular hydrogen bonding. aip.orgresearchgate.net

Continuous Self-Association: This model suggests a more gradual process where aggregates grow progressively in size through the continuous addition of individual molecules (unimers). whiterose.ac.uk

Regardless of the model, the primary driving force for the aggregation of TDC is the hydrophobic effect. mdpi.comchemrxiv.orgnih.govsemanticscholar.org This interaction minimizes the solvent-accessible surface area of the hydrophobic steroid core, leading to a more energetically favorable state in an aqueous solution. mdpi.comchemrxiv.orgnih.gov

The transition from individual molecules to complex micellar structures is a dynamic process. Atomistic molecular dynamics simulations provide insight into the kinetics of this phenomenon for sodium taurodeoxycholate. These studies show that primary micelles, with a relatively small number of molecules, emerge rapidly. mdpi.comnih.govsemanticscholar.org

Specifically, simulations indicate that primary micelles with an aggregation number of approximately 8 to 10 molecules form and persist within the first 50 nanoseconds of the simulation. mdpi.comchemrxiv.orgnih.govsemanticscholar.org Following this initial phase, these smaller primary micelles coalesce to form larger, more stable secondary micelles. mdpi.comchemrxiv.orgnih.gov This transition from primary to secondary micelles is governed by hydrophobic interactions, which significantly decrease the solvent-accessible surface area per molecule in the larger secondary aggregates. mdpi.comchemrxiv.orgnih.gov The formation of these two distinct types of micelles is consistent with experimental observations of two separate critical micelle concentrations for certain bile salt systems. rsc.org

The critical micelle concentration (CMC) is a fundamental parameter that defines the minimum concentration at which surfactant molecules begin to form micelles. Below the CMC, sodium taurodeoxycholate exists predominantly as monomers in solution. biotrend.com Above the CMC, the formation of micellar aggregates becomes significant. biotrend.com

The CMC for sodium taurodeoxycholate hydrate has been determined using various experimental techniques, with reported values typically falling within a specific range.

Table 1: Reported CMC Values for Sodium Taurodeoxycholate Hydrate

CMC Range (mM)Temperature (°C)Reference
1 - 420 - 25 sigmaaldrich.com
2 - 6Not Specified sigmaaldrich.com

A variety of methods are employed to measure the CMC, each monitoring a different physical property of the solution that changes abruptly at the point of micellization. These techniques include:

Fluorescence Spectroscopy: Often using a probe molecule like pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. The transfer of the probe into the hydrophobic micellar core causes a detectable spectral shift. whiterose.ac.ukresearchgate.net Studies using this method have suggested the existence of two CMCs, corresponding to the formation of primary and secondary micelles. researchgate.net

Tensiometry: Measures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nih.gov

Conductivity: Applicable to ionic surfactants, this method detects a change in the slope of conductivity versus concentration, as the mobility of the charged species changes upon aggregation into micelles. nih.gov

Light Scattering: The intensity of scattered light increases significantly with the formation of larger micellar aggregates. researchgate.net

Nuclear Magnetic Resonance (NMR): Chemical shift titrations can be used with advanced modeling to resolve multiple, closely spaced CMCs, providing evidence for discrete preliminary, primary, and secondary aggregation steps. bucknell.edu

The aggregation number (Nagg) refers to the average number of individual molecules that constitute a single micelle. For sodium taurodeoxycholate, this number varies depending on the type of micelle and the surrounding solution conditions.

Molecular dynamics simulations and experimental data provide a consistent picture of the aggregation numbers for both primary and secondary micelles. mdpi.com

Table 2: Aggregation Numbers (Nagg) for Sodium Taurodeoxycholate Micelles

Micelle TypeAggregation Number (Nagg)Source/Method
Primary8 - 10Molecular Dynamics Simulations mdpi.comnih.govsemanticscholar.org
Secondary~19Molecular Dynamics Simulations mdpi.comnih.govsemanticscholar.org
General Experimental12 - 19Literature Experimental Data mdpi.com
General Experimental6Product Specification sigmaaldrich.com
Dihydroxy Bile Salt (General)12 - 100Equilibrium Ultracentrifugation & Light Scattering acs.org

Several factors have been shown to influence the size and aggregation number of sodium taurodeoxycholate micelles:

Concentration: As the total concentration of the bile salt increases beyond the initial CMC, the aggregation number grows, reflecting the transition from smaller primary micelles to larger secondary ones. mdpi.comacs.org

Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), screens the electrostatic repulsion between the charged heads of the bile salt molecules, promoting the growth of micelles and an increase in the aggregation number. aip.org

Temperature: An increase in temperature can lead to a decrease in the aggregation number for dihydroxy bile salts. acs.org

pH: The state of protonation of the molecule can significantly impact aggregation. For deoxycholate-series bile salts, a decrease in pH towards the pKa can lead to the formation of enormous aggregates. acs.org

Structural Characterization of Sodium Taurodeoxycholate Hydrate Micelles

The geometry of sodium taurodeoxycholate micelles evolves with increasing concentration. At concentrations just above the CMC, the micelles are generally considered to be small and roughly spherical or globular. aip.orgrsc.orgresearchgate.net

As the concentration of the bile salt and/or the ionic strength of the solution increases, these initial micelles tend to grow. aip.orgacs.org This growth is often anisotropic, leading to the formation of elongated structures. A significant body of research from scattering techniques and molecular dynamics simulations points to an ellipsoidal shape for sodium taurodeoxycholate micelles under many conditions. whiterose.ac.ukmdpi.comsemanticscholar.org

Under circumstances of further aggregation, such as high salt concentrations, other shapes have been proposed. Evidence from electron spin resonance (ESR) and quasielastic laser scattering (QELS) suggests that in cases of large aggregation, sodium taurodeoxycholate micelles can adopt a cylindrical or rod-like shape. aip.orgwhiterose.ac.uk Helical models have also been put forward based on crystal structure data. nih.gov

At very high concentrations (e.g., above 30% by weight), the system can undergo further structural transitions, forming an entangled network of micelles and eventually transforming into a more ordered hexagonal liquid crystalline phase . rsc.orgresearchgate.net

Physicochemical and Colloidal Behavior of Sodium Taurodeoxycholate Hydrate in Aqueous Systems

Sodium taurodeoxycholate hydrate, a conjugated bile salt, exhibits complex and physiologically significant behavior in aqueous environments. Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible taurine-conjugated side chain, drives its self-assembly into micellar structures that are crucial for various biological processes.

Molecular Orientation and Packing within Sodium Taurodeoxycholate Hydrate Micelles

The aggregation of sodium taurodeoxycholate (NaTDC) in aqueous solutions is a stepwise process. Initially, monomers associate to form small primary micelles, which then coalesce into larger secondary micelles. This aggregation is primarily driven by hydrophobic interactions. mdpi.commdpi.com

Atomistic molecular dynamics simulations have shown that primary micelles with an aggregation number of 8–10 molecules form within nanoseconds. nih.govchemrxiv.org These primary structures are stabilized by hydrophobic interactions between the non-polar faces of the steroid nucleus. mdpi.com Subsequently, these primary micelles can further assemble into larger, secondary micelles with aggregation numbers reported to be around 19. nih.govchemrxiv.org The transition from primary to secondary micelles is also governed by hydrophobic interactions, leading to a significant reduction in the solvent-accessible surface area per molecule. nih.govchemrxiv.org

The packing of NaTDC molecules within these micelles is distinct from that of typical flexible-chain surfactants. The rigid, facial structure of the bile salt molecule, with its hydrophobic β-face and hydrophilic α-face bearing hydroxyl groups and the taurine conjugate, leads to a unique "back-to-back" arrangement in the primary micelles. mdpi.com In this configuration, the hydrophobic surfaces are shielded from water, while the hydrophilic groups are exposed to the aqueous environment. In the formation of secondary micelles, hydrogen bonding between the hydroxyl groups on the surfaces of primary micelles is thought to play a significant role in their association. mdpi.com

Influence of Hydrophobic and Hydrophilic Interactions on Micellar Structure

The formation and structure of sodium taurodeoxycholate micelles are a direct consequence of the interplay between hydrophobic and hydrophilic forces. The primary driving force for the initial aggregation into primary micelles is the hydrophobic effect. mdpi.commdpi.com This is the tendency of the nonpolar steroid nucleus to minimize its contact with water, leading to the association of NaTDC monomers.

Critical Micelle Concentration of Sodium Taurodeoxycholate

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. For sodium taurodeoxycholate, the CMC is influenced by factors such as temperature and ionic strength.

PropertyValueConditions
Critical Micelle Concentration (CMC)2-6 mMNot specified
Critical Micelle Concentration (CMC)1-4 mM20-25°C

This table is populated with data from multiple sources. sigmaaldrich.comkrackeler.comkrackeler.com

Thermodynamic Principles Governing Sodium Taurodeoxycholate Hydrate Micellization

The self-assembly of sodium taurodeoxycholate into micelles is a thermodynamically driven process, governed by changes in enthalpy and entropy.

Enthalpy and Entropy Contributions to Self-Assembly

The micellization of bile salts, including NaTDC, is generally considered to be an entropy-driven process. researchgate.net The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic steroid nucleus as the monomers aggregate, which outweighs the negative entropy change from the association of the monomers themselves. researchgate.net

The enthalpy change (ΔH°) of micellization for NaTDC is typically small and can be positive or negative depending on the temperature. mdpi.comresearchgate.net This indicates that the process is not strongly driven by enthalpic factors. Studies have shown that for NaTDC, the enthalpy of micelle formation is as low as 1.0 kJ mol⁻¹. researchgate.net At certain temperatures, the hydrophobic effect can be almost entirely entropic. mdpi.com

Role of Hydrophobic Effect in Micelle Formation

Impact of Ionic Strength and Temperature on Micellization Thermodynamics

Both ionic strength and temperature have a significant impact on the thermodynamics of NaTDC micellization.

Ionic Strength: Increasing the ionic strength of the solution, for instance by adding NaCl, generally leads to a decrease in the CMC. researchgate.netcdnsciencepub.com This is because the added counterions screen the electrostatic repulsion between the negatively charged taurine headgroups of the NaTDC molecules, thus favoring micelle formation at lower concentrations. researchgate.net The presence of salt also influences the size and aggregation number of the micelles, with aggregation numbers reported to increase from 8 in water to about 50 in 0.5 M electrolyte solutions. cdnsciencepub.com

Temperature: The effect of temperature on the CMC of NaTDC is more complex. Typically, the CMC of bile salts exhibits a U-shaped dependence on temperature, with a minimum observed around room temperature. rsc.orgresearchgate.net Initially, an increase in temperature can enhance the hydrophobic effect, leading to a decrease in the CMC. However, at higher temperatures, the disruption of structured water around the hydrophobic parts becomes less significant, and the increased kinetic energy of the monomers can disfavor aggregation, leading to an increase in the CMC. rsc.org The enthalpy of demicellization is also strongly temperature-dependent. bucknell.edu

Mixed Micelle Formation with Biological Lipids and Other Surfactants

In biological systems, sodium taurodeoxycholate rarely exists in isolation and readily forms mixed micelles with various lipids and other surfactants. This property is crucial for the digestion and absorption of dietary fats.

When mixed with fatty acids, NaTDC forms mixed micelles where the fatty acids are incorporated into the micellar structure. nih.gov The arrangement within these mixed micelles depends on the nature of the fatty acid. Saturated fatty acids tend to be incorporated into the core of the micelle, with NaTDC molecules forming a shell around them. nih.govchemrxiv.org In contrast, unsaturated fatty acids like oleate (B1233923) tend to mix more homogeneously with the NaTDC molecules throughout the micelle. nih.govchemrxiv.org The formation of these mixed micelles can enhance the solubilization of lipophilic drugs. nih.gov

NaTDC can also form mixed micelles with other types of surfactants, such as cationic surfactants like didodecyldimethylammonium (B1216837) bromide (DDAB). arxiv.org The interactions in these mixed systems can be synergistic, leading to properties that are different from those of the individual components. mdpi.com The study of these mixed systems is important for understanding their behavior in complex biological fluids and for their potential applications in drug delivery. acs.org

Mixed Micelle Formation with Biological Lipids and Other Surfactants

Co-assembly of Sodium Taurodeoxycholate Hydrate with Phospholipids (B1166683) (e.g., Dipalmitoylphosphatidylcholine, Dimyristoylphosphatidylcholine)

The interaction between sodium taurodeoxycholate hydrate and phospholipids is fundamental to understanding biological membrane solubilization and the formation of mixed colloidal carriers. When NaTDC is introduced to aqueous dispersions of phospholipids like dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC), it readily incorporates into the lipid assemblies, forming mixed micelles. nih.govresearchgate.net

Research shows that even at submicellar concentrations, NaTDC interacts with small unilamellar vesicles of DPPC and DMPC. nih.govacs.org This interaction leads to an induced hydration of the lipid bilayer, affecting the membrane's core region. nih.govacs.org This hydration effect is a general characteristic of bile salts, with the efficiency varying based on the bile salt's structure. nih.govacs.org

In systems designed to study enzymatic activity, DPPC is often mixed with NaTDC to form a substrate of mixed micelles. nih.govresearchgate.net For instance, guinea pig pancreatic lipase-related protein 2 (GPLRP2) has been shown to hydrolyze DPPC when it is present in mixed micelles with NaTDC, but not when DPPC is in the form of multilamellar or large unilamellar vesicles. researchgate.net This suggests that the organization of DPPC within the mixed micelles, which features higher hydration of polar head groups and greater mobility of the alkyl chains, facilitates enzyme penetration and activity. researchgate.net The interaction leads to the formation of stable, mixed structures that can be characterized by various analytical techniques. researchgate.net For example, infrared spectroscopy has been successfully used to monitor the hydrolysis of DPPC within these mixed micelles by tracking changes in the concentrations of the phospholipid, lysophospholipids, and the released fatty acids over time. nih.gov

Interaction of NaTDC with Phospholipids
PhospholipidSystem TypeObserved Interaction/EffectSignificance
Dipalmitoylphosphatidylcholine (DPPC)Small Unilamellar VesiclesInduces hydration of the lipid bilayer membrane into the core region at submicellar NaTDC concentrations. nih.govacs.orgAlters membrane properties.
Dimyristoylphosphatidylcholine (DMPC)Small Unilamellar VesiclesInduces hydration of the lipid bilayer membrane at submicellar NaTDC concentrations. nih.govacs.orgDemonstrates a general mechanism of bile salt-membrane interaction.
Dipalmitoylphosphatidylcholine (DPPC)Mixed MicellesForms mixed micelles, which can serve as a substrate for enzymes like pancreatic lipase-related protein 2. nih.govresearchgate.netEnables enzymatic hydrolysis of phospholipids that are otherwise inaccessible in vesicular form. researchgate.net

Interactions with Other Bile Salts (e.g., Sodium Taurocholate, Sodium Deoxycholate) in Mixed Systems

The behavior of NaTDC in the presence of other bile salts, such as the more hydrophilic sodium taurocholate (NaTC) and its unconjugated precursor sodium deoxycholate (NaDC), is critical for understanding the collective properties of bile in physiological and pharmaceutical contexts. NaTDC and NaTC share the same taurine-conjugated head group but differ in the number of hydroxyl groups on the steroid nucleus; NaTC has an additional hydroxyl group, making it more hydrophilic than NaTDC. mdpi.comkcl.ac.uk

This structural difference leads to distinct physicochemical properties. NaTDC is more hydrophobic than NaTC, as indicated by their respective hydrophobicity indices (0.59 for NaTDC versus 0 for NaTC). mdpi.com This greater hydrophobicity results in stronger interactions in certain contexts. For example, the anticancer drug mitoxantrone (B413) binds more strongly to NaTDC micelles than to NaTC micelles, a phenomenon attributed to the more hydrophobic core of NaTDC micelles. mdpi.com The aggregation behavior also differs; NaTDC micelles tend to be larger than NaTC micelles on average. researchgate.net Fluorescence anisotropy studies have identified the smallest aggregate for both bile salts as a dimer, with hydrodynamic radii of 7.3 Å for the NaTDC dimer and 7.2 Å for the NaTC dimer. researchgate.net

When compared with unconjugated bile salts like NaDC, conjugated forms like NaTDC show different efficiencies in modulating membrane properties. Studies on phospholipid vesicles have established a general order of bilayer hydration efficiency: NaDC > NaC > NaGDC > NaTDC > NaGC > NaTC. nih.govacs.org This indicates that the unconjugated dihydroxy bile salt, NaDC, has a more pronounced effect on membrane hydration than its taurine-conjugated counterpart, NaTDC. nih.govacs.org These differences in hydrophobicity, aggregation size, and interaction potential are crucial when considering mixed bile salt systems. mdpi.comresearchgate.net

Comparative Properties of NaTDC and Other Bile Salts
PropertySodium Taurodeoxycholate (NaTDC)Sodium Taurocholate (NaTC)Sodium Deoxycholate (NaDC)
HydrophilicityLess hydrophilic. mdpi.comMore hydrophilic (one additional -OH group). mdpi.comLess hydrophilic than cholate (B1235396) derivatives. nih.gov
Hydrophobicity Index0.59. mdpi.com0. mdpi.comData not specified.
Smallest AggregateDimer. researchgate.netDimer. researchgate.netForms various aggregates including rods, vesicles, and nanotubes. nih.gov
Hydrodynamic Radius (Dimer)7.3 ± 0.1 Å. researchgate.net7.2 ± 0.1 Å. researchgate.netData not specified.
Average Aggregate SizeLarger than NaTC. researchgate.netSmaller than NaTDC. researchgate.netConcentration and condition dependent. nih.gov
Membrane Hydration EfficiencyLower than NaDC. nih.govacs.orgLower than NaTDC. nih.govacs.orgHigher than NaTDC and NaTC. nih.govacs.org

Effect of Non-ionic Surfactants on Sodium Taurodeoxycholate Hydrate Micellization

The incorporation of non-ionic surfactants into NaTDC-containing systems can significantly alter the colloidal landscape, leading to synergistic or antagonistic effects on properties like micelle size and solubilization capacity. monash.edu These interactions are of particular interest in pharmaceutical formulations where such combinations are used to enhance the solubility of poorly water-soluble drugs. monash.edu

A study investigating the interaction of various non-ionic surfactants (Kolliphor EL, Vitamin E TPGS, and a range of Pluronics) with mixed micelles of NaTDC and a phospholipid (1,2-Dioleoyl-sn-glycero-3-phosphocholine) revealed complex behaviors. monash.edu It was found that the addition of hydrophobic non-ionic surfactants resulted in a synergistic increase in drug solubility. Conversely, the addition of more hydrophilic surfactants led to a net decrease in drug solubility. monash.edu

Effect of Non-ionic Surfactants on NaTDC + Phospholipid Mixed Micelles monash.edu
Non-ionic Surfactant TypeExample SurfactantsEffect on Micelle SizeEffect on Drug Solubility
HydrophobicPluronic® L81, Pluronic® L121Swell (increase in size).Synergistic boost (increase).
HydrophilicKolliphor® EL, Vitamin E TPGSSwell (increase in size).Net reduction (decrease).
Non-interactivePluronic® F68Did not appear to interact.Did not impact solubility.

Analytical Separations and Chromatography

In the realm of analytical separations, Sodium taurodeoxycholate hydrate serves as a specialized surfactant, particularly within the domain of capillary electrophoresis. Its distinct molecular structure allows for unique separation mechanisms that are not achievable with common linear surfactants.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a pseudo-stationary phase composed of micelles to separate both neutral and charged analytes. researchgate.netlongdom.org Sodium taurodeoxycholate (STDC) is employed as a chiral surfactant in MEKC. longdom.orgoup.com Above its critical micelle concentration (CMC) of 1-4 mM, STDC molecules self-assemble into micelles. sigmaaldrich.com These micelles provide a hydrophobic core and a charged surface, enabling differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase, which is the fundamental principle of MEKC separation. researchgate.net

The use of bile salts like STDC in MEKC dates back to early developments in the technique, where it was used to separate dansylated amino acids. oup.com The structure of STDC micelles has been a subject of study, with models suggesting the formation of dimers or trimers that can further aggregate into cylindrical micelles as concentration or ionic strength increases. oup.com This aggregation behavior is crucial for its function as a separation medium in MEKC. Due to its biological origin, MEKC methods using bile salts are often considered more environmentally friendly. researchgate.net

The inherent chirality of the STDC molecule, owing to its steroidal backbone, makes it an effective chiral selector for the enantiomeric separation of various biomolecules. longdom.orgnih.gov In MEKC, the formation of chiral micelles from STDC creates a stereoselective environment. Enantiomers can interact differently with these chiral micelles, leading to differences in their partitioning and, consequently, their migration times, allowing for their separation.

The application of STDC in chiral separations has been demonstrated for analytes like amino acids. oup.com However, early studies on dansylated amino acids using only STDC resulted in low resolution and long analysis times. oup.com Research has shown that the effectiveness of chiral recognition can be highly dependent on factors like the concentration of the bile salt. For some bile salts, chiral resolution is only observed above a certain critical micelle concentration where primary micelles form. nih.gov The taurine conjugate in STDC allows it to be used under acidic conditions, broadening its applicability compared to other bile salts that require neutral or alkaline conditions to be ionized. longdom.org

To overcome the limitations of using STDC alone and to enhance separation efficiency and resolution, mixed micelle systems are often developed. oup.com These systems typically involve combining STDC with another surfactant, such as the linear anionic surfactant sodium dodecyl sulfate (B86663) (SDS). oup.commdpi.com The goal is to create mixed micelles with modified properties, such as charge-to-mass ratio and hydrophobicity, to optimize the separation of complex mixtures. oup.com

For instance, a dual surfactant system of SDS and STDC has been investigated for the chiral separation of fluorescently labeled amino acids. oup.com The addition of SDS to STDC can decrease analysis times and improve resolution. oup.com The theory is that STDC incorporates into the SDS micelles, forming a mixed micelle. This alters the electrophoretic mobility and the partitioning environment for the analytes. oup.com Such mixed systems have also been effective in separating other classes of compounds, like corticosteroids. oup.commdpi.com The table below details an example of how the electrophoretic mobility of analytes changes in different surfactant systems, illustrating the effect of mixed micelles.

SoluteBuffer SystemAverage Electrophoretic Mobility (µ)
NBD-ValUnmodified Buffer (pH 9.5)Data not specified
NBD-ValBuffer with Sodium ChlorideHigher than unmodified buffer
DNS-PheMixed Surfactant BufferData varies with composition
DNS-AspMixed Surfactant BufferData varies with composition
This table is based on findings that solute mobilities are influenced by buffer composition, with mixed surfactant systems altering the separation dynamics. oup.com

Biophysical Characterization Techniques

The self-assembly properties of Sodium taurodeoxycholate hydrate make it a subject of interest in biophysical studies, where techniques like light and neutron scattering are used to elucidate the structure and dynamics of its aggregates and its interactions with other molecules.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of particles in a solution, such as micelles. acs.org In studies involving STDC, DLS is employed to characterize the hydrodynamic radius of its micelles and to observe how these properties change with concentration, ionic strength, or interaction with other molecules like lipids or polymers. acs.orgnih.gov

For example, DLS measurements have been used to study aqueous micellar solutions of STDC at various ionic strengths. acs.org These studies provide insights into particle structure and interaction potentials. acs.org In another study, DLS was used to characterize liposomes composed of soy lecithin (B1663433), where the incremental addition of STDC was shown to cause a reduction in the size of the vesicles. nih.govresearchgate.net This highlights STDC's role as an "edge activator" that can modify the properties of lipid assemblies. nih.gov DLS data can reveal transitions in aggregate morphology, such as the transformation of spherical vesicles into cylindrical structures at higher STDC concentrations. nih.govresearchgate.net

Table: Effect of Sodium Taurodeoxycholate (STDC) on Soy Lecithin (SL) Vesicle Size

STDC Concentration (µM)Effect on VesiclesResulting Structure
0 (Control)Initial VesiclesSpherical
0.05 to 0.17Edge-Activating ActionReduced Spherical Vesicles
0.23 to 0.27Hydrophobic InteractionCylindrical Structures
This interactive table is based on DLS and other characterization data showing a reduction in vesicle size and morphological transition with increasing STDC concentration. nih.govresearchgate.net

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. nih.goviaea.org It is particularly useful for studying soft matter and biological systems, including micellar solutions. ansto.gov.auansto.com In the context of STDC, SANS provides detailed information about the shape, size, aggregation number, and internal structure of its micelles and mixed-micellar systems. nih.govnih.gov

SANS experiments, often complemented by SAXS (Small-Angle X-ray Scattering), have been crucial in developing models for bile salt aggregation. acs.orguc.pt For example, SANS was used to study the microstructural characteristics of soy lecithin vesicles upon the addition of STDC. nih.gov The data helped confirm that while STDC induced morphological transitions from spherical to cylindrical structures, the bilayer thickness of the vesicles remained consistent, ruling out a dissociative effect. nih.govresearchgate.net In another study, SANS was used to investigate the chiral discrimination between D- and L-arginine-based polymers and sodium deoxycholate (a closely related bile salt), revealing that chiral interactions can induce large-scale structural perturbations in the micellar gel phase. nih.gov The ability to use contrast variation by preparing samples in D₂O/H₂O mixtures makes SANS uniquely suited for distinguishing different components within a complex assembly. nih.gov

Electron Microscopy for Morphological Imaging of Assemblies

Electron microscopy (EM) is a powerful technique for visualizing the morphology of molecular assemblies at high resolution. In the context of sodium taurodeoxycholate (STDC), EM, particularly cryo-transmission electron microscopy (cryo-TEM), provides direct imaging of the aggregates it forms in aqueous solutions. researchgate.net

Research has shown that STDC, in combination with other molecules like soy lecithin, can induce significant microstructural changes in vesicles. researchgate.net The incremental addition of STDC can lead to a reduction in vesicle size and even a transformation from spherical vesicles to cylindrical structures at higher concentrations. researchgate.net These morphological transitions, observable through EM, are attributed to the hydrophobic interactions between STDC and the lipid molecules in the bilayer. researchgate.net Furthermore, EM has been instrumental in characterizing the self-organization of lipo-plexes formed by STDC and bovine serum albumin into gel-like structures, revealing sponge-like entities from vesicle-based gels and fibrous organizations from micelle-based ones. acs.org

Rheological Techniques for Viscoelastic Properties of Solutions

Rheology, the study of the flow of matter, is employed to characterize the viscoelastic properties of solutions containing sodium taurodeoxycholate hydrate. These techniques provide insights into the mechanical and structural properties of gels and other complex fluids formed by this bile salt. researchgate.net

Studies have demonstrated that aqueous systems of sodium taurodeoxycholate, particularly in the presence of other components like soybean lecithin and bovine serum albumin, can form gels with significant viscoelasticity over a wide range of temperatures and frequencies. acs.org The rheological properties of these gels are directly related to the self-organization of the lipo-plexes. acs.org Shear rheology has been used to investigate the structure and morphology of the isotropic liquid and hexagonal phases of the sodium taurodeoxycholate-water system. nih.gov These studies have revealed a structural transition from spherical micelles to an entangled network with increasing concentration. nih.gov Furthermore, at temperatures below 10°C, the isotropic liquid phase can transform into a stable, firm gel phase, the linear viscoelasticity of which can be interpreted using the cooperative-flow theory. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about molecular structure, dynamics, and interactions in solution. For sodium taurodeoxycholate hydrate, NMR has been crucial in understanding its aggregation behavior and interactions with other molecules.

NMR diffusometry has been used to study the structure and morphology of the isotropic liquid and hexagonal phases of the STDC-water system. nih.gov These studies have confirmed the transition from spherical micelles to an entangled network as concentration increases. nih.gov Furthermore, NMR has been employed to investigate the growth and shape of STDC micellar aggregates in the presence of sodium chloride (NaCl). nih.gov By monitoring the relaxation times of ²³Na, researchers have been able to detect the transition from primary to secondary aggregates. nih.gov The use of double quantum filtered (DQF) NMR of ²³Na, ³⁵Cl, and ³⁷Cl has provided evidence for the formation of cylindrical aggregates that interact strongly at high ionic strengths. nih.gov NMR observations have also been used to ascertain the hydrophobic interactions between STDC and soy lecithin molecules in vesicle bilayers. researchgate.net

UV-Vis Absorption and EPR Spectroscopy for Drug-Bile Salt Interaction Studies

Ultraviolet-visible (UV-Vis) absorption and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for investigating the interactions between drugs and bile salt micelles. These methods provide quantitative data on binding, partitioning, and the location of drug molecules within the micellar structures.

Studies on the interaction of the anticancer drug mitoxantrone with sodium taurodeoxycholate (NaTDC) have utilized UV-Vis absorption spectroscopy to monitor the aggregation state of the drug. nih.govresearchgate.net The absorption spectra of mitoxantrone change significantly in the presence of NaTDC, indicating that submicellar concentrations of the bile salt induce drug aggregation. nih.govresearchgate.net At micellar concentrations, mitoxantrone monomers become entrapped within the micellar core. nih.govresearchgate.net

EPR spectroscopy, often using spin probes, offers insights into the topology and dynamics of the self-assembled systems. mdpi.com By analyzing the EPR spectra of spin probes located within NaTDC micelles, information about the polarity and microviscosity of the micellar environment can be obtained. mdpi.com For instance, studies with mitoxantrone have used EPR to determine the location of the drug within the NaTDC micelles and to understand the thermodynamic parameters of the binding and partitioning processes. nih.govresearchgate.net These studies have shown that the binding of mitoxantrone to NaTDC micelles is a spontaneous and entropy-driven process. researchgate.net

Fluorescence Spectroscopy (e.g., Pyrene, 1-Naphthol (B170400) Prototropism) for Micellization and Membrane Hydration Studies

Fluorescence spectroscopy is a highly sensitive technique used to study micellization processes and the hydration of membranes. Probes like pyrene and 1-naphthol are particularly useful in this regard.

Pyrene Fluorescence for Micellization Studies:

Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum provides a measure of the local polarity. This property is widely used to determine the critical micelle concentration (CMC) of surfactants, including sodium taurodeoxycholate. whiterose.ac.ukresearchgate.netavantiresearch.commdpi.com Below the CMC, pyrene resides in a polar aqueous environment, resulting in a high I₁/I₃ ratio. As micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. whiterose.ac.uk Studies have shown that NaTDC has a lower CMC and forms larger, more spherical aggregates than the more hydrophilic sodium taurocholate (NaTC). whiterose.ac.uk

1-Naphthol Prototropism for Membrane Hydration Studies:

1-Naphthol is a fluorescent probe that exhibits excited-state proton transfer (ESPT), resulting in two distinct fluorescent forms: the neutral form and the anionic form. The ratio of the fluorescence intensities of these two forms is sensitive to the hydration level of the surrounding environment. This technique has been employed to investigate the interaction of submicellar concentrations of sodium taurodeoxycholate with lipid bilayer membranes. nih.govacs.orgresearchgate.net Research has demonstrated that the incorporation of NaTDC monomers into lipid vesicles induces hydration of the lipid bilayer, extending into the core region. nih.govacs.orgresearchgate.net The efficiency of this hydration effect has been compared among different bile salts. nih.govacs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. nih.gov It measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.govresearchgate.netharvard.edu

ITC has been utilized to study the interaction between sodium taurodeoxycholate and proteins, such as human serum albumin. researchgate.net These studies have revealed that at low concentrations, a strong 1:1 complex is formed, while at higher concentrations, larger complexes are formed through cooperative binding. researchgate.net The thermodynamic data obtained from ITC, including enthalpy and heat capacity changes, provide insights into the molecular events of binding and any associated conformational changes. researchgate.net Furthermore, ITC has been employed to investigate the thermodynamics of inclusion complex formation between sodium taurodeoxycholate and β-cyclodextrin. To accurately analyze the ITC data for such interactions, it is often necessary to first determine the thermodynamic properties of the self-association of the bile salt itself. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interaction Enthalpies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is used to study thermal transitions, such as melting and phase transitions, and to determine the enthalpy changes associated with these processes. nih.govmdpi.com

In the context of sodium taurodeoxycholate, DSC has been used to investigate its interaction with other molecules, such as cellulose (B213188) ethers. rsc.org Studies have shown that NaTDC can have an inhibitory effect on the thermal structuring of cellulose ethers, increasing the transition temperature upon heating. rsc.org The concentration of NaTDC influences the extent of this shift. rsc.org DSC thermograms can also reveal changes in the viscoelastic moduli and the enthalpy of the transition. rsc.org Additionally, DSC has been used to support the stoichiometry of complexes formed between sodium taurodeoxycholate and proteins, as determined by ITC. researchgate.net

Advanced Modeling and Simulation Approaches

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov All-atom MD simulations, in particular, provide detailed insights into the molecular-scale mechanisms governing the self-assembly of bile salts like sodium taurodeoxycholate (TDC). whiterose.ac.uknih.gov These simulations have been instrumental in elucidating the complex processes of micelle formation and the interactions of these micelles with other molecules.

Atomistic MD simulations have revealed that the formation of TDC micelles is a hierarchical process. mdpi.comresearchgate.net In a typical simulation at physiological concentrations, small primary micelles with an aggregation number of 8-10 molecules emerge within the first 50 nanoseconds. nih.govmdpi.com These primary aggregates then coalesce to form larger, more stable secondary micelles. mdpi.comchemrxiv.org This transition from primary to secondary micelles is primarily driven by hydrophobic interactions, which lead to a significant reduction in the solvent-accessible surface area of the bile salt molecules within the aggregate. nih.govmdpi.com

MD simulations have also been used to study the formation of mixed micelles, which are crucial for the solubilization of hydrophobic molecules like fatty acids. mdpi.comchemrxiv.org When fatty acids are introduced into a system with secondary TDC micelles, the simulations show the co-existence of mixed fatty acid-TDC micelles and pure fatty acid micelles. nih.govmdpi.com The structure of these mixed micelles depends on the nature of the fatty acid. Saturated fatty acids tend to be incorporated into the core of the micelle, with TDC molecules forming a shell around them. In contrast, unsaturated fatty acids tend to mix more homogeneously with the TDC molecules throughout the micelle. nih.govmdpi.com

Interactive Table: Key Findings from Molecular Dynamics Simulations of Sodium Taurodeoxycholate (TDC) Micellization You can filter and sort this table by clicking on the headers.

Simulation ParameterValue/ConditionObservationPrimary Driving ForceReference
TDC Concentration10 mM - 50 mMSpontaneous micelle formation observed.Hydrophobic Interactions whiterose.ac.ukmdpi.com
Simulation TimeUp to 300 nsHierarchical aggregation: primary micelles form first (~50 ns), then coalesce into secondary micelles.Hydrophobic Interactions mdpi.comresearchgate.net
Primary Micelle Aggregation No. (Nagg)8-10Small, transient aggregates.Hydrophobic Interactions nih.govmdpi.com
Secondary Micelle Aggregation No. (Nagg)12-19Larger, stable ellipsoidal micelles. Agrees well with experimental data.Hydrophobic Interactions mdpi.com
System with Fatty AcidsTDC + Saturated/Unsaturated FAsFormation of mixed TDC-FA micelles. Structure depends on FA saturation.Hydrophobic Interactions mdpi.comchemrxiv.org

Atomistic simulations provide a high-resolution view of the aggregation process of bile salts, detailing the specific interactions and arrangements of individual molecules. nih.gov These simulations have been crucial in moving beyond simplified models of micellization to understand the dynamic and often complex structures formed by sodium taurodeoxycholate.

Studies using atomistic MD simulations have confirmed that the aggregation of TDC is a hierarchical process that depends on both the number of hydroxyl groups on the steroid ring and the type of amino acid conjugation. researchgate.net The process begins with the formation of small primary micelles, which then combine to form larger secondary structures. researchgate.netresearchgate.net The driving force for this initial aggregation is the hydrophobic effect, which encourages the non-polar steroid backbones of the bile salt molecules to cluster together, away from water. mdpi.comresearchgate.net

Computational models are essential for predicting and rationalizing the intermolecular interactions that govern the self-assembly and function of molecules like sodium taurodeoxycholate hydrate. nih.gov These models range from detailed quantum mechanical calculations to more efficient classical force fields used in MD simulations. nih.govrsc.org

The primary tool for modeling bile salt aggregation is the use of atomistic force fields within MD simulations. nih.gov These force fields are a set of parameters and mathematical functions that describe the potential energy of a system of atoms. They model various types of intermolecular interactions, including:

Van der Waals Interactions: These describe the short-range attractive and repulsive forces between non-bonded atoms, which are fundamental to the hydrophobic effect that drives micelle formation.

Electrostatic Interactions: These account for the forces between the charged groups (the sulfonate group of the taurine conjugate and the sodium counter-ion) and the partial charges on the atoms of the bile salt and surrounding water molecules.

Hydrogen Bonding: Specific terms in the force fields can account for the hydrogen bonds between the hydroxyl groups of the bile salts and between the bile salts and water, which are critical for stabilizing the structure of the secondary micelles. researchgate.net

By calculating the net forces on each atom at each time step, these models can predict how the molecules will move and interact, leading to the spontaneous formation of aggregates from an initially random distribution. researchgate.net More advanced computational approaches, such as calculating Molecular Electrostatic Potential Surfaces (MEPs), can be used to identify the regions on a molecule that are most likely to engage in electrostatic interactions, helping to predict how bile salts will interact with other molecules or surfaces. mdpi.com These predictive models are invaluable for screening how different molecular structures might behave and for interpreting experimental data with molecular-level detail. nih.gov

Comparative Studies and Derivatives of Sodium Taurodeoxycholate Hydrate

Comparison with Other Conjugated and Unconjugated Bile Salts

The family of bile salts exhibits a wide range of physicochemical and biological properties, largely dictated by subtle variations in their molecular structure. Sodium taurodeoxycholate (B1243834) is a dihydroxy bile salt conjugated with taurine (B1682933), and these features distinguish it from other primary, secondary, conjugated, and unconjugated bile salts.

The core structure of a bile salt is a rigid steroid nucleus with a flexible side chain. Key structural distinctions that influence their behavior include the number and position of hydroxyl (-OH) groups on the steroid nucleus and the nature of the amino acid conjugate (or lack thereof) on the side chain. nih.govmdpi.com

Hydroxylation: Primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are synthesized in the liver and have hydroxyl groups at specific positions. wikipedia.org Secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), are formed in the colon by bacterial dehydroxylation of primary bile acids. wikipedia.org Sodium taurodeoxycholate is the taurine conjugate of DCA, which has two hydroxyl groups (dihydroxy). In contrast, taurocholate, a primary bile salt, is trihydroxy. mdpi.com The number of hydroxyl groups is a primary determinant of a bile salt's hydrophobicity; fewer hydroxyl groups lead to a more hydrophobic molecule. mdpi.com This increased hydrophobicity affects solubility and the concentration at which bile salts self-assemble into micelles, known as the critical micelle concentration (CMC). mdpi.com For instance, the more hydrophobic sodium deoxycholate has a lower CMC (6 mM) compared to the more hydrophilic sodium cholate (B1235396) (15 mM). mdpi.com

Conjugation: Before secretion from the liver, primary bile acids are conjugated with either glycine (B1666218) or taurine. nih.gov This conjugation significantly lowers the pKa of the side chain. Unconjugated bile acids have a pKa around 5.0, while glycine conjugates have a pKa of about 3.9, and taurine conjugates have a pKa below 2.0. nih.govnih.gov This means that at the pH of the intestine, taurine-conjugated bile salts like sodium taurodeoxycholate are fully ionized, which increases their water solubility and reduces their ability to passively cross cell membranes. frontiersin.orgrsc.org

The hydrophilicity of common bile salts generally follows the order: taurine-conjugated > glycine-conjugated > free species. wjgnet.com

Bile SaltTypeHydroxylationConjugateRelative HydrophilicitypKa
Sodium TaurocholatePrimary, ConjugatedTrihydroxyTaurineHigh<2 nih.gov
Sodium GlycocholatePrimary, ConjugatedTrihydroxyGlycineModerate-High~3.9 nih.gov
Cholic AcidPrimary, UnconjugatedTrihydroxyNoneModerate~5.0 nih.gov
Sodium TaurodeoxycholateSecondary, ConjugatedDihydroxyTaurineModerate-Low<2 nih.gov
Sodium GlycodeoxycholateSecondary, ConjugatedDihydroxyGlycineLow~3.9 nih.gov
Deoxycholic AcidSecondary, UnconjugatedDihydroxyNoneVery Low~5.0 nih.gov

Bile salts act as biological detergents, interacting with and solubilizing lipids. Their effectiveness and the nature of this interaction are closely tied to their structure. mdpi.comfrontiersin.org

More hydrophobic bile salts, like deoxycholate and its conjugates, partition more readily into lipid membranes compared to their more hydrophilic counterparts like cholate. mdpi.comnih.gov This interaction can increase the fluidity and permeability of the membrane. nih.govfrontiersin.org Molecular dynamics simulations show that bile salts orient themselves within the lipid bilayer to maximize interactions, with their hydroxyl groups forming hydrogen bonds with lipid molecules. frontiersin.orgnih.gov The more flexible side chain of glycine conjugates, for example, allows for deep insertion of the steroid ring into the membrane while the ionized carboxylate remains solvated. nih.gov

The primary function of bile salts in digestion is the emulsification and solubilization of dietary fats into mixed micelles, which facilitates their absorption. nih.govmdpi.com Conjugated bile salts are generally considered to have superior emulsification activity compared to unconjugated forms. frontiersin.org The process of membrane solubilization by bile salts is complex, involving the partitioning of bile salt monomers into the membrane, followed by the formation of mixed micelles that extract lipids from the membrane. mdpi.combiologists.com The efficiency of this process depends on the bile salt's hydrophobicity, with more hydrophobic salts often exhibiting stronger membranolytic (membrane-disrupting) activity. mdpi.com

Beyond their role as detergents, bile salts are now recognized as complex signaling molecules that activate specific nuclear and cell surface receptors, regulating metabolism and inflammation. nih.govdovepress.com The main receptors include the Farnesoid X Receptor (FXR), Takeda G-protein-coupled Receptor 5 (TGR5), Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR). nih.govportlandpress.com

Different bile salts exhibit varied affinities and potencies for these receptors.

TGR5: This G-protein-coupled receptor is potently activated by secondary bile salts. In research models using cells engineered to express human TGR5, the tauro-conjugated form of deoxycholic acid (sodium taurodeoxycholate) demonstrated agonist activity with an EC₅₀ (half-maximal effective concentration) of 0.79 µM. medchemexpress.com In other studies, taurolithocholic acid was found to be a potent TGR5 agonist, while chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA) also act as agonists. portlandpress.commdpi.com

FXR: This nuclear receptor is most potently activated by the primary bile salt CDCA, followed by DCA, LCA, and then CA. portlandpress.com FXR activation plays a key role in providing negative feedback to regulate bile acid synthesis in the liver. portlandpress.commdpi.com

S1PR2: The Sphingosine-1-Phosphate Receptor 2 has been identified as a target for conjugated bile salts, but not unconjugated ones. mdpi.com Taurodeoxycholic acid has been shown to activate the S1PR2 pathway. selleckchem.com

The differential activation of these receptors by various bile salts leads to distinct downstream biological effects, influencing glucose homeostasis, lipid metabolism, and inflammatory responses. portlandpress.com

Bile SaltPrimary Receptor Target(s)Relative Potency / Activity Notes
Chenodeoxycholic Acid (CDCA)FXR, TGR5Most potent endogenous FXR agonist. portlandpress.com
Sodium TaurodeoxycholateTGR5, S1PR2Potent TGR5 agonist (EC₅₀ ~0.7-0.8 µM). medchemexpress.com Activates S1PR2. selleckchem.com
Lithocholic Acid (LCA)TGR5, VDRPotent TGR5 agonist, more so than CDCA. rsc.org Activates VDR. nih.gov
Cholic Acid (CA)FXRWeak FXR agonist compared to CDCA. portlandpress.com
Ursodeoxycholic Acid (UDCA)α5β1 integrinActivates signaling pathways distinct from the major bile acid receptors. nih.gov

Synthetic Derivatives and Analogs of Sodium Taurodeoxycholate Hydrate (B1144303)

The bile acid scaffold, including that of taurodeoxycholic acid, is a versatile starting point for medicinal chemists. Researchers synthesize derivatives and analogs to refine their biological activities, improve their therapeutic properties, and probe their mechanisms of action. frontiersin.orgfrontiersin.org

Structural modifications are strategically employed to alter the physicochemical and pharmacological profiles of bile acids. Common strategies include:

Modifications to the Steroid Nucleus: Altering the number or position of hydroxyl groups can significantly impact a molecule's hydrophobicity and receptor interaction. For example, replacing hydroxyl groups with keto groups has been shown to increase the CMC and reduce membrane toxicity while preserving absorption-enhancing effects. frontiersin.org

Side Chain Modification: The side chain can be conjugated with various molecules beyond taurine or glycine. Covalent conjugation of drugs to the bile acid scaffold can alter their pharmacokinetic properties, sometimes redirecting their excretion from renal to biliary pathways. frontiersin.org

Introduction of Novel Functional Groups: Adding groups like sulfates or methyl groups can dramatically change a derivative's properties. For instance, adding a 7-sulfate group can block absorption by intestinal transporters, creating a "gut-restricted" compound that acts locally without significant systemic exposure. rsc.org

These modifications aim to create derivatives with enhanced receptor potency, improved selectivity for a specific receptor, reduced cytotoxicity, or altered transport characteristics to control their distribution in the body. rsc.orgfrontiersin.org

Structure-activity relationship (SAR) studies systematically investigate how specific chemical modifications affect a molecule's biological activity. These studies are crucial for designing novel therapeutic agents based on the bile acid framework.

Research on TGR5 agonists provides clear examples of SAR. One study demonstrated that the methylation of the 7-hydroxyl group of a chenodeoxycholic acid derivative resulted in a 40-fold increase in its potency as a TGR5 agonist. rsc.org This highlights the sensitivity of the receptor's binding pocket to small structural changes.

Similarly, studies on the Apical Sodium-Dependent Bile Acid Transporter (ASBT), which is responsible for reabsorbing bile salts from the intestine, have revealed key SAR insights. Modifications at the 3-position of the steroid nucleus are generally better tolerated by the transporter than changes at the 7-position. rsc.org This knowledge is critical for designing bile acid-drug conjugates that can either be readily absorbed via this transporter or, conversely, avoid it to remain within the gut. frontiersin.orgrsc.org

Development of Labeled Analogs for Research Applications (e.g., Deuterated forms)

The advancement of research methodologies, particularly in the field of metabolomics and drug metabolism, relies heavily on the use of isotopically labeled compounds. These labeled analogs, where one or more atoms are replaced by their isotope, serve as invaluable tools for tracing, quantifying, and elucidating the metabolic fate of parent compounds. In the context of sodium taurodeoxycholate, the development of deuterated forms has been a significant step forward for research applications.

Deuterium-labeled analogs of sodium taurodeoxycholate are primarily utilized as internal standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The introduction of deuterium (B1214612) atoms results in a compound that is chemically identical to the endogenous or parent compound but has a higher molecular weight. This mass difference allows for its clear distinction and accurate quantification in complex biological matrices.

One such analog is Taurodeoxycholic Acid-d4 (sodium salt). caymanchem.com This compound is specifically intended for use as an internal standard for the quantification of taurodeoxycholic acid. caymanchem.com Its high isotopic purity, typically ≥99% for deuterated forms (d1-d4), ensures minimal interference from the naturally occurring isotopes, leading to highly accurate and reproducible measurements. caymanchem.com Another commercially available labeled analog is Taurodeoxycholate-d6 sodium salt, which also functions as a bile salt-related anionic detergent and is used for the isolation of membrane proteins. medchemexpress.com

The application of these labeled compounds extends to studies investigating the biological activities of sodium taurodeoxycholate. For instance, deuterated analogs like Taurodeoxycholate-d6 (TDCA) are used in research exploring the anti-inflammatory and neuroprotective effects of the parent molecule. medchemexpress.com By using a labeled standard, researchers can precisely measure the levels of the administered compound and its metabolites, providing crucial data for understanding its mechanism of action. The synthesis of such deuterated compounds can be a complex process, often involving multiple steps to introduce the deuterium atoms at specific, non-exchangeable positions within the molecule. unimi.itnih.gov

The table below summarizes the properties of a common deuterated analog of sodium taurodeoxycholate.

Table 1: Properties of Taurodeoxycholic Acid-d4 (sodium salt)

Property Value Source
Formal Name 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt caymanchem.com
CAS Number 2410279-82-0 caymanchem.com
Synonyms Sodium Taurodeoxycholate-d4; TDCA-d4 caymanchem.com
Molecular Formula C26H40D4NO6S • Na caymanchem.com
Formula Weight 525.7 caymanchem.com
Purity ≥99% deuterated forms (d1-d4) caymanchem.com

| Formulation | A crystalline solid | caymanchem.com |

The development and availability of these labeled analogs are critical for advancing our understanding of the physiological and pathological roles of bile acids like sodium taurodeoxycholate.

Future Directions and Emerging Research Themes

Elucidating Novel Molecular Targets and Pathways of Sodium Taurodeoxycholate (B1243834) Hydrate (B1144303) Action

While the action of sodium taurodeoxycholate hydrate is traditionally linked to bile acid receptors, ongoing research aims to uncover a broader network of molecular interactions. Key areas of future investigation include:

Beyond Known Receptors: TDCA is a known agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and also activates the Sphingosine-1-Phosphate Receptor 2 (S1PR2) pathway. biotrend.comambeed.commedchemexpress.com The Farnesoid X receptor (FXR), a nuclear receptor crucial for maintaining bile acid and glucose homeostasis, is another recognized target. nih.gov Future studies will likely focus on identifying other potential receptors and downstream signaling cascades that are modulated by TDCA.

MAPK Signaling: Recent studies on related compounds like taurocholic acid sodium hydrate have implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Transcriptome analysis has shown that this pathway is involved in cellular processes regulated by bile acids. nih.gov Further research is needed to specifically delineate how TDCA influences the various components of the MAPK cascade, such as extracellular signal-regulated kinases (ERKs), which are pivotal in regulating cell proliferation, differentiation, and apoptosis. nih.gov

Crosstalk between Pathways: An emerging theme is the investigation of crosstalk between different signaling pathways initiated by TDCA. For example, understanding how the activation of TGR5, S1PR2, and FXR pathways are integrated within a single cell or tissue to produce a coordinated physiological response is a key research question. This includes exploring how TDCA influences pathways like those involving nuclear factor κB (NF-κB), AKT, and the secretion of peptides such as glucagon-like peptide-1 (GLP-1). medchemexpress.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Monitoring

To visualize and quantify the dynamic interactions of sodium taurodeoxycholate hydrate at a molecular level, researchers are turning to a suite of advanced analytical techniques.

Spectroscopic Methods: Techniques like Ultraviolet-visible (UV-Vis) absorption and Electron Paramagnetic Resonance (EPR) spectroscopy are being employed to investigate the interaction of TDCA with various molecules, including drugs. nih.govnih.gov These methods can quantify binding constants and provide insights into how TDCA influences the aggregation and micellar entrapment of other compounds. nih.gov Fluorescence spectroscopy is another powerful tool for studying binding interactions and conformational changes in proteins upon interaction with TDCA. researchgate.net

Real-Time Monitoring: Low-frequency Raman spectroscopy and small-angle X-ray scattering (SAXS) are emerging as valuable tools for real-time monitoring of processes like drug solubilization in the presence of bile salts. acs.org These techniques allow for the dynamic tracking of changes in the solid state of active pharmaceutical ingredients and the evolution of lipid colloidal structures during processes that mimic digestion. acs.org

Microscopy and Light Scattering: Dynamic Light Scattering (DLS) helps in characterizing the size and formation of mixed micelles involving TDCA and other substances, such as block copolymers. rsc.org Fluorescence Correlation Spectroscopy (FCS) can further elucidate the effects of TDCA on different regions of these micellar structures. rsc.org

A study investigating the interaction between the anticancer drug mitoxantrone (B413) and sodium taurodeoxycholate (NaTDC) utilized UV-Vis and EPR spectroscopy. The results showed that submicellar concentrations of NaTDC induce drug aggregation, while at micellar concentrations, the drug monomers are entrapped within the micellar core. nih.gov

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies

To bridge the gap between simple cell cultures and complex in vivo systems, sophisticated models are being developed to study the mechanisms of sodium taurodeoxycholate hydrate action in a more physiologically relevant context.

Advanced Cell Culture Systems: Researchers are moving beyond simple monolayer cultures. For instance, studies have used Calu-3 airway epithelial cell monolayers to demonstrate that TDCA stimulates chloride secretion through specific ion channels. caymanchem.com Co-culture systems that include multiple cell types can offer deeper insights into tissue-level responses.

Ex Vivo Models: Precision-cut liver slices (PCLS), liver-on-a-chip (LoC) devices, and organoids are at the forefront of ex vivo research. mdpi.comnih.gov These models preserve the complex architecture and cellular diversity of the native tissue, allowing for detailed investigation of metabolic pathways, cellular interactions, and the response to compounds like TDCA in a controlled environment. mdpi.com For example, PCLS can be used to study lipid metabolism and inflammatory responses. mdpi.com

Gastrointestinal Simulators: To study the role of TDCA in the gut, advanced models like the Gastrointestinal Simulator (GIS) are being utilized. acs.org These systems can mimic the conditions of different parts of the GI tract, providing a platform to study how TDCA affects the dissolution, solubility, and absorption of orally administered drugs. acs.org

Integration of Omics Technologies to Understand Systemic Responses to Sodium Taurodeoxycholate Hydrate

The systemic effects of sodium taurodeoxycholate hydrate are being unraveled through the large-scale analysis of biological molecules using "omics" technologies.

Metabolomics: This approach allows for the comprehensive analysis of metabolites in a biological sample. Untargeted metabolomics using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify changes in the metabolome in response to TDCA. caymanchem.comfigshare.com For example, serum levels of taurodeoxycholic acid have been shown to increase significantly during an oral lipid tolerance test in humans. caymanchem.com

Proteomics: Proteomics is used to study the entire complement of proteins in a cell or organism. Strategies involving isotopic labeling and mass spectrometry can determine the relative concentration of proteins, revealing how TDCA modulates protein expression. researchgate.net This can help identify novel protein targets and pathways affected by TDCA. While not directly studying TDCA, proteomic analyses of purified virus particles have used the related compound sodium deoxycholate in sample preparation protocols, highlighting the utility of bile salts in such studies. frontiersin.org

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) provides a snapshot of gene expression. Transcriptome analysis of tissues exposed to related bile acids has been used to identify regulated genes and molecular pathways, such as the MAPK signaling pathway. nih.gov This approach can be applied to systematically map the genes and cellular processes that are responsive to TDCA.

Computational and AI-Driven Approaches for Predicting Sodium Taurodeoxycholate Hydrate Behavior and Interactions

In silico methods are becoming indispensable for predicting the behavior of molecules like sodium taurodeoxycholate hydrate, accelerating research and reducing reliance on traditional experimentation.

Molecular Modeling: Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of TDCA to its target receptors at an atomic level. researchgate.netnih.gov These methods can elucidate the specific interactions that stabilize the ligand-receptor complex and guide the design of new molecules with desired activities. researchgate.net

Predictive Modeling for Physicochemical Properties: Computational tools can predict the self-assembly behavior of TDCA and its interaction with other molecules and materials. mdpi.com For example, computational methods are used to understand how bile salts affect the solubility and dissolution of drugs, which is crucial for predicting oral absorption. acs.org

Artificial Intelligence and Machine Learning: AI-driven approaches, particularly machine learning, can analyze large datasets from omics studies and other high-throughput experiments to identify complex patterns and predict systemic responses to TDCA. These models can help in formulating new hypotheses and identifying novel drug-excipient interactions or therapeutic targets. sdu.dk

Q & A

Q. How should sodium taurodeoxycholate hydrate be handled and dissolved for experimental reproducibility?

Sodium taurodeoxycholate hydrate is hygroscopic and sensitive to light and temperature fluctuations. For optimal stability:

  • Storage : Store at -25°C to -15°C in airtight containers; avoid repeated freeze-thaw cycles to prevent degradation .
  • Solubility : Pre-dissolve in DMSO (≥95% purity) and dilute in aqueous buffers. Centrifuge briefly before use to ensure complete pellet dissolution .
  • Critical Micelle Concentration (CMC) : Use concentrations near the CMC (1–4 mM ) for surfactant-dependent applications (e.g., membrane protein isolation) to balance monomeric and micellar phases .

Q. What methodological considerations are critical for isolating membrane proteins using sodium taurodeoxycholate hydrate?

  • Concentration Optimization : Adjust detergent concentrations slightly above the CMC (e.g., 2–5 mM ) to solubilize lipid bilayers without denaturing proteins .
  • Buffer Compatibility : Use phosphate or citrate buffers (pH 6.5–8.0) to maintain stability. Avoid divalent cations (e.g., Ca²⁺) that may precipitate bile salts .
  • Validation : Confirm protein integrity via SDS-PAGE and functional assays (e.g., enzymatic activity for receptors) .

Q. How does sodium taurodeoxycholate hydrate compare to other bile salts in surfactant applications?

Property Sodium Taurodeoxycholate Sodium Cholate Sodium Deoxycholate
CMC (mM) 1–49–152–6
Hydrated Layer Thickness ModerateThinThick
Dispersant Efficiency High (e.g., SWCNT dispersion)ModerateLow

Sodium taurodeoxycholate hydrate forms denser interfacial layers than sodium cholate, enhancing dispersion stability in carbon nanotube studies . For membrane studies, its lower CMC improves lipid bilayer penetration .

Advanced Research Questions

Q. How can researchers investigate sodium taurodeoxycholate hydrate’s anti-apoptotic mechanisms?

  • Pathway Inhibition : Design experiments to block calcium influx (e.g., using EGTA chelators ) or caspase-12 activation (e.g., caspase-12 inhibitors ) .
  • Model Systems : Use primary hepatocytes or cholangiocyte cell lines under endoplasmic reticulum stress (e.g., tunicamycin treatment) to mimic cholestatic injury .
  • Validation : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and immunoblotting for cleaved caspases .

Q. What strategies validate sodium taurodeoxycholate hydrate’s activation of S1PR2 and TGR5 signaling pathways?

  • Pharmacological Antagonists : Co-treat with JTE-013 (S1PR2 inhibitor) or TGR5 siRNA to confirm pathway specificity .
  • Downstream Markers : Measure cAMP levels (TGR5 activation) or RhoA/ROCK signaling (S1PR2 activation) via ELISA or FRET-based assays .
  • In Vivo Models : Use TGR5-knockout mice to assess bile acid metabolism changes in cholestasis models .

Q. How should contradictory data on surfactant efficiency be addressed?

Discrepancies in dispersion efficiency (e.g., carbon nanotube fluorescence) may arise from:

  • Purity Variations : Validate detergent purity via HPLC (≥95%) and adjust concentrations .
  • Hydration State : Account for hydrate vs. anhydrous forms in molarity calculations (e.g., molecular weight differences) .
  • Experimental Conditions : Standardize pH (7.0–8.5), ionic strength, and temperature (25–37°C) across studies .

Q. What methodologies assess synergistic effects with non-ionic surfactants?

  • Mixed Micelle Studies : Combine with Pluronic F127 or Kolliphor EL at sub-CMC ratios (e.g., 1:1 to 1:3) to enhance drug solubilization (e.g., fenofibrate) .
  • CMC Shift Analysis : Use isothermal titration calorimetry (ITC) to measure CMC changes in mixed systems .
  • Biological Relevance : Test in simulated intestinal fluid with phospholipids (e.g., DOPC) to mimic physiological conditions .

Q. How is sodium taurodeoxycholate hydrate quantified in complex biological matrices?

  • LC-MS/MS : Employ a C18 column with negative ionization mode. Use deuterated internal standards (e.g., d₄-taurocholic acid) for calibration .
  • Sample Preparation : Extract bile acids from serum/plasma via solid-phase extraction (SPE) with methanol:water (80:20) elution .
  • Validation : Ensure recovery rates >90% and limit of detection (LOD) <0.1 µM for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.